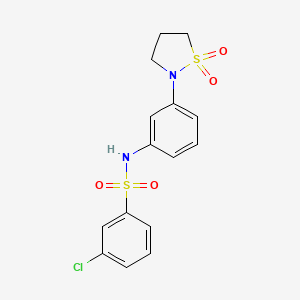

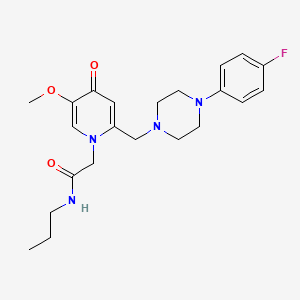

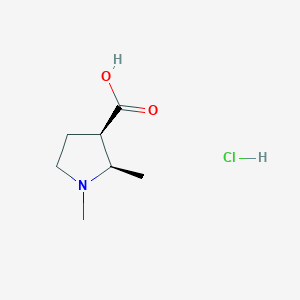

3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the combination of sulfonamide groups with various functional groups to explore their biochemical activities. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors for kynurenine 3-hydroxylase demonstrates the versatility of benzenesulfonamide derivatives in targeting specific enzymes (Röver et al., 1997).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is critical for their biological activity. Studies involving crystal structure analysis provide insights into the conformation and interactions of these molecules. For instance, the structural characterization of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide reveals significant details about the arrangement of atoms and potential intermolecular interactions (Mohamed-Ezzat et al., 2023).

Applications De Recherche Scientifique

Antitumor Activity

3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide and its derivatives have been extensively studied for their antitumor properties. For example, Sławiński and Brzozowski (2006) synthesized a series of benzenesulfonamide derivatives and found that certain compounds showed remarkable activity against non-small cell lung cancer and melanoma cell lines (Sławiński & Brzozowski, 2006). Another study by Żołnowska et al. (2016) revealed that some of these derivatives exhibited cytotoxic activity toward various human cancer cell lines and induced apoptosis in these cells (Żołnowska et al., 2016).

Kynurenine Pathway Inhibition

Compounds derived from 3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide have been explored for their potential in inhibiting the kynurenine pathway, which is significant in various physiological processes. Röver et al. (1997) synthesized N-(4-phenylthiazol-2-yl)benzenesulfonamides and found them to be high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme in this pathway (Röver et al., 1997).

Anticancer and Anti-HIV Agents

Pomarnacka and Kozlarska-Kedra (2003) reported the synthesis of a series of benzenesulfonamides, which exhibited moderate anticancer activity and promising anti-HIV activity, indicating their potential in treating related diseases (Pomarnacka & Kozlarska-Kedra, 2003).

Potential in Treating Glaucoma

A study by Nocentini et al. (2016) on benzenesulfonamide containing compounds showed significant intraocular pressure-lowering activity in an animal model of glaucoma. This suggests the potential therapeutic application of these compounds in treating glaucoma (Nocentini et al., 2016).

Mécanisme D'action

Target of Action

The primary targets of 3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide are Cyclin-dependent kinase 2 (CDK2) and Glycine Transporter 1 (GlyT1) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, while GlyT1 is involved in the reuptake of glycine, an inhibitory neurotransmitter, from the synaptic cleft .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It has been found to be a potent inhibitor of CDK2 and GlyT1 . By inhibiting CDK2, it can disrupt the normal progression of the cell cycle, potentially leading to the death of rapidly dividing cells, such as cancer cells . The inhibition of GlyT1 can increase the concentration of glycine in the synaptic cleft, enhancing the inhibitory effect of glycine on neuronal activity .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This can lead to cell cycle arrest and apoptosis, especially in cancer cells that rely on CDK2 for uncontrolled proliferation . The inhibition of GlyT1 disrupts the reuptake of glycine, leading to an increase in the extracellular concentration of glycine . This can enhance the inhibitory effect of glycine on neuronal activity, which may be beneficial in conditions such as schizophrenia .

Pharmacokinetics

One study has reported that a similar compound showed good plasma exposure and sufficient plasma-to-brain penetration in rats , suggesting that 3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide may have similar properties.

Result of Action

The inhibition of CDK2 by this compound can lead to cell cycle arrest and apoptosis in cancer cells . This could potentially be used as a strategy for cancer treatment. The inhibition of GlyT1 can increase the extracellular concentration of glycine, enhancing its inhibitory effect on neuronal activity . This could potentially be beneficial in the treatment of conditions such as schizophrenia .

Propriétés

IUPAC Name |

3-chloro-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O4S2/c16-12-4-1-7-15(10-12)24(21,22)17-13-5-2-6-14(11-13)18-8-3-9-23(18,19)20/h1-2,4-7,10-11,17H,3,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKMDXSBFUOPTLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

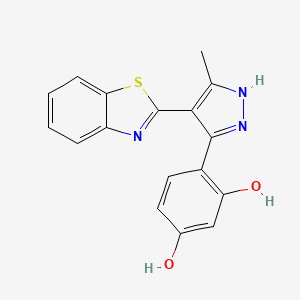

![(E)-2-(((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)imino)methyl)-4-bromophenol](/img/structure/B2482511.png)

![N-(3-ethylphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2482519.png)

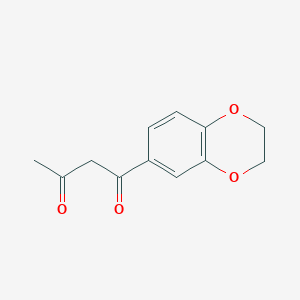

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)urea](/img/structure/B2482524.png)

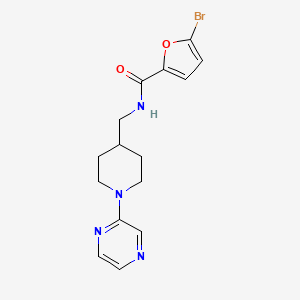

![3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B2482528.png)

![N-[2-Methyl-5-oxo-3-(trifluoromethyl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2482531.png)

![2-[(1-methyl-4-nitro-1H-pyrrol-2-yl)formamido]acetic acid](/img/structure/B2482533.png)